molecular formula C12H17NO2 B291721 N-(3-methoxypropyl)-3-methylbenzamide

N-(3-methoxypropyl)-3-methylbenzamide

Cat. No.: B291721
M. Wt: 207.27 g/mol
InChI Key: OJLWTRRHPAVGCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Methoxypropyl)-3-methylbenzamide is a benzamide derivative featuring a 3-methyl substituent on the aromatic ring and a 3-methoxypropyl group attached to the amide nitrogen. The methoxypropyl group contributes to electronic and steric effects, which may influence solubility, coordination chemistry, and utility in catalysis or pharmaceutical applications .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-(3-methoxypropyl)-3-methylbenzamide

InChI

InChI=1S/C12H17NO2/c1-10-5-3-6-11(9-10)12(14)13-7-4-8-15-2/h3,5-6,9H,4,7-8H2,1-2H3,(H,13,14)

InChI Key

OJLWTRRHPAVGCS-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NCCCOC

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCCOC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(3-methoxypropyl)-3-methylbenzamide with key analogs:

Compound Name Benzamide Substituent Amide Group Structure Key Functional Groups Applications References
This compound 3-methyl N-(3-methoxypropyl) Methoxy, methyl Potential directing group in catalysis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl N-(2-hydroxy-1,1-dimethylethyl) Hydroxyl, methyl Metal-catalyzed C–H functionalization
N-(2-Hydroxy-2-methylpropyl)-3-methoxybenzamide 3-methoxy N-(2-hydroxy-2-methylpropyl) Hydroxyl, methoxy Undocumented, likely catalysis
3-(Benzyloxy)-N-(3-hydroxypropyl)benzamide 3-benzyloxy N-(3-hydroxypropyl) Benzyloxy, hydroxyl Pharmaceutical intermediates

Key Differences and Implications

Substituent Effects on Reactivity

  • Methoxypropyl vs. Hydroxyalkyl Groups : The methoxy group in this compound is electron-donating, enhancing the electron density of the benzamide ring compared to hydroxyl-containing analogs (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide). This difference may alter its behavior in electrophilic substitution reactions or metal coordination .
  • Coordination Chemistry : Hydroxyl groups in analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enable N,O-bidentate coordination to metals, facilitating C–H bond activation. The methoxypropyl group in the target compound may lack strong Lewis basicity, reducing its efficacy as a directing group .

This property could favor applications in hydrophobic reaction environments or drug delivery systems .

Synthetic Accessibility

  • The target compound can likely be synthesized via standard amide coupling between 3-methylbenzoic acid (or its chloride) and 3-methoxypropylamine, analogous to methods used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

Pharmaceutical Relevance

  • Compounds like 3-(benzyloxy)-N-(3-hydroxypropyl)benzamide () are explored as intermediates in drug synthesis. The methoxypropyl variant’s stability and solubility profile may position it as a candidate for similar applications .

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